Vescalagin

Description

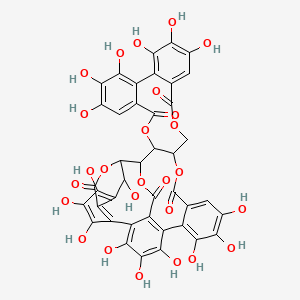

Structure

2D Structure

Propriétés

IUPAC Name |

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKDZHZAKSYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029283 | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24312-00-3, 36001-47-5 | |

| Record name | Castalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers Vescalagin and Castalagin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vescalagin and castalagin (B1583131), two C-glycosidic ellagitannin stereoisomers of significant interest in pharmacology and drug development. It details their unique stereochemistry, comparative physicochemical properties, diverse biological activities, and the experimental methodologies used for their study.

Introduction and Core Structure

This compound and castalagin are complex hydrolyzable tannins first isolated from oak (Quercus) and chestnut (Castanea) species.[1][2] They are major constituents of the wood used in barrel making, influencing the chemical composition and sensory properties of aged beverages like wine and whiskey.[1][3] Structurally, they belong to a distinct group of C-glycosidic ellagitannins, characterized by an open-chain glucose core linked via a C-C bond to a nonahydroxytriphenoyl (NHTP) unit. This core is further acylated by the NHTP unit at the O-2, O-3, and O-5 positions and by a hexahydroxydiphenoyl (HHDP) group at the O-4 and O-6 positions.[2]

The key structural difference between these two molecules lies in their stereochemistry. They are C-1 epimers, meaning they differ only in the three-dimensional arrangement at the first carbon of the glucose core.[1][3] This seemingly minor structural variance leads to significant differences in their chemical reactivity and biological functions.[4][5]

Stereochemistry and Structural Elucidation

The complete stereostructure of this compound and castalagin has been a subject of revision. Initial structural elucidations in the 1960s and 70s were later refined.[3] Modern computational methods, including Density Functional Theory (DFT) calculations of NMR spectra and Time-Dependent DFT (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra, have been pivotal in confirming their definitive structures.[3][6]

-

C-1 Epimerism : this compound possesses the β-configuration at the anomeric C-1 center, while castalagin has the α-configuration. This is the primary distinction between the two diastereoisomers.[1][4]

-

Atropisomerism : The bulky NHTP and HHDP moieties are biphenyl (B1667301) systems that exhibit axial chirality, a phenomenon known as atropisomerism, due to hindered rotation around the single bond connecting the aromatic rings.[3][7] Reinvestigations have established that the triphenoyl (NHTP) moieties in both this compound and castalagin exist in the (S,R) configuration.[3][6]

The diagram below illustrates the epimeric relationship between this compound and castalagin.

Physicochemical Properties

The difference in configuration at the C-1 position significantly influences the molecules' overall conformation, leading to distinct physicochemical properties. Conformational analysis has shown that this compound is more hydrophilic and more reactive towards electrophilic reagents than castalagin.[4][5] This higher reactivity is observed in its greater propensity for oxidation and thermal degradation.[4]

| Property | This compound | Castalagin | Reference |

| Polarity | Greater | Lesser | [4] |

| Oxidizability in Solution | Greater | Lesser | [4][5] |

| Thermodegradability | Greater | Lesser | [4][5] |

| Reactivity to Electrophiles | More Reactive | Less Reactive | [4] |

| Hydrophilicity | More Hydrophilic | Less Hydrophilic | [4] |

Table 1: Comparative Physicochemical Properties of this compound and Castalagin.

Biological Activities and Mechanisms of Action

This compound and castalagin exhibit a broad spectrum of pharmacological activities. Their distinct stereochemistry often results in different potency levels for various biological targets.

Enzyme Inhibition

Both isomers are known inhibitors of critical cellular enzymes, making them promising candidates for cancer chemotherapy.

-

DNA Topoisomerase II Inhibition : this compound and castalagin are reported to inhibit DNA topoisomerase II, an enzyme essential for DNA replication and cell division.[3][8] This activity is a key mechanism for many established anticancer drugs.

-

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition : PARP1 is a crucial enzyme in DNA repair. Its inhibition is a promising strategy for treating cancers with specific DNA repair defects (e.g., BRCA mutations). Castalagin, in particular, has been identified as a potent PARP1 inhibitor, functioning as a dual inhibitor of both PARP1 and DNA topoisomerase II.[8][9]

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| This compound | PARP1 | IC₅₀: 2.67 µM | [9] |

| Castalagin | PARP1 | IC₅₀: 0.86 µM; Kᵢ: 1.64 µM (Mixed Type) | [9] |

Table 2: Comparative Enzyme Inhibitory Activities.

Anti-inflammatory Effects

The isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In human gastric epithelial cells infected with Helicobacter pylori, both this compound and castalagin inhibit the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[10][11] This effect is attributed, at least in part, to the attenuation of NF-κB signaling.[10] Castalagin has also been shown to downregulate genes involved in other inflammatory pathways like AP-1.[10]

Antibacterial Activity

This compound and castalagin possess potent bactericidal activity, notably against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12][13] Their mechanism of action appears to involve the disruption of the bacterial cell wall by modulating the normal assembly of peptidoglycans, leading to cell death.[13][14] They are also effective at inhibiting the formation of bacterial biofilms and disrupting pre-formed ones.[13]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | S. aureus (MRSA) | 500 - 533 | [12] |

| Castalagin | S. aureus (MRSA) | 500 - 700 | [12] |

| This compound | S. epidermidis (MRSE) | Not specified | [13] |

| Castalagin | S. epidermidis (MRSE) | Not specified | [13] |

| This compound/Castalagin | P. aeruginosa | Active | [13] |

Table 3: Minimum Inhibitory Concentrations (MIC) against Selected Bacteria. (Note: Ranges reflect values from different studies).

Inhibition of Osteoclastogenesis

Castalagin has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[15] This effect is achieved by blocking a wide range of signaling pathways stimulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key regulator of osteoclast formation. Castalagin suppresses the RANKL-induced phosphorylation of Akt, MAPKs (Erk, JNK, p38), and IκBα, ultimately decreasing the protein levels of NFATc1, the master transcription factor for osteoclast differentiation.[15][16]

Neuroprotective and Antitumor Activities

-

Neuroprotection : Both isomers can protect neuronal cells (SH-SY5Y) from death mediated by toxic amyloid-beta42 (Aβ42) oligomers, which are implicated in Alzheimer's disease. This compound is reportedly more effective, which is attributed to the spatial orientation of its C-1 hydroxyl group enhancing its ability to remodel the secondary structure of the toxic oligomers.[17][18]

-

Antitumor Activity : Beyond direct enzyme inhibition, castalagin has been shown to exert antitumor effects and potentiate anti-PD-1 immunotherapy by modulating the gut microbiota. It acts as a prebiotic, enriching beneficial bacteria such as Ruminococcaceae.[19]

Experimental Protocols

The study of this compound and castalagin involves sophisticated extraction, separation, and analytical techniques.

Isolation and Purification

A general workflow for isolating these compounds is outlined below. The source material can include leaves of Syzygium samarangense, cork water extracts, or chestnut/oak wood.[9][13]

Protocol Detail: Isolation from Syzygium samarangense [9]

-

Extraction : Dried and powdered leaves are extracted with a solvent such as methanol (B129727).

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove impurities. The active compounds typically remain in the aqueous or ethyl acetate (B1210297) fractions.

-

Column Chromatography : The enriched fraction is subjected to column chromatography over a resin like Diaion HP-20, eluting with a stepwise gradient of methanol in water.

-

Preparative HPLC : Fractions containing the target compounds are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and castalagin.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for determining the carbon skeleton and the relative stereochemistry.[20][21] Specific coupling constants, such as between H-1 and H-2, are critical for differentiating the anomeric configuration (e.g., experimental values of ~2.3 Hz for this compound and ~4.6 Hz for castalagin).[3]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular formula (C₄₁H₂₆O₂₆) and mass (934.63 g/mol ) of the isomers.[9][21][22]

-

Electronic Circular Dichroism (ECD) : ECD spectroscopy is used to determine the absolute configuration of chiral molecules, particularly the atropisomerism of the biphenyl linkages in the NHTP and HHDP moieties.[3]

Biological Assays

-

PARP1 Inhibition Assay : The inhibitory activity is measured using commercially available colorimetric or chemiluminescent assay kits. The assay typically involves incubating recombinant human PARP1 enzyme with the test compound, NAD+, and histone-coated plates. The amount of poly(ADP-ribosyl)ation (PAR) is then quantified, and IC₅₀ values are calculated from dose-response curves.[9]

-

Antibacterial Susceptibility Testing (MIC Determination) : The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation (e.g., 24 hours at 37°C).[13]

-

Cell-Based Inflammation Assay (IL-8 Release) : Human gastric epithelial cells (e.g., GES-1) are cultured and then infected with H. pylori or stimulated with TNF-α in the presence or absence of this compound/castalagin. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

Conclusion and Future Directions

This compound and castalagin are structurally similar yet functionally distinct stereoisomers with significant therapeutic potential. The C-1 epimeric configuration dictates their conformation, reactivity, and potency across a range of biological targets, including enzymes involved in cancer, bacterial cell wall synthesis, and signaling pathways in inflammation and bone metabolism. Castalagin often emerges as the more potent isomer in enzyme inhibition and osteoclastogenesis, while this compound shows advantages in neuroprotection.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives to probe the specific roles of different hydroxyl groups and the impact of stereochemistry on activity.

-

Pharmacokinetic and Bioavailability Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these large polyphenolic molecules to assess their viability as oral therapeutics.

-

In Vivo Efficacy : Translating the promising in vitro results into preclinical animal models for cancer, infectious diseases, inflammatory disorders, and neurodegeneration.

-

Synergistic Effects : Exploring combinations with existing drugs, such as antibiotics or chemotherapeutics, to enhance efficacy and overcome resistance.

This detailed understanding of this compound and castalagin provides a solid foundation for drug development professionals to harness the therapeutic potential of these complex natural products.

References

- 1. Castalagin - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of (−)‐this compound, the Iconic Member of the C‐Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational interpretation of this compound and castalagin physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Takahashi, H., et al. (2011) Atropisomerism Observed in Indometacin Derivatives. Organic Letters, 13, 760-763. - References - Scientific Research Publishing [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Castalagin and this compound purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositorium.uminho.pt [repositorium.uminho.pt]

- 15. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound and castalagin reduce the toxicity of amyloid-beta42 oligomers through the remodelling of its secondary structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sltc.org [sltc.org]

- 21. rsc.org [rsc.org]

- 22. This compound | C41H26O26 | CID 168165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vescalagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin is a complex C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in the wood of oak (Quercus species) and chestnut (Castanea species).[1][2] As a major component of wood extracts, it significantly influences the organoleptic properties of barrel-aged beverages like wine and spirits.[1] Beyond its role in flavor chemistry, this compound has garnered substantial interest in the scientific community for its diverse and potent biological activities. These include significant antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising molecule for therapeutic research and drug development.[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of this compound, complete with experimental methodologies for its analysis and evaluation.

Chemical Identity and Physicochemical Properties

This compound is a large polyphenolic molecule characterized by a C-glycosidic bond linking a glucose core to a nonahydroxytriphenoyl (NHTP) group. It is a diastereomer of castalagin, differing only in the stereochemistry at the C-1 position of the glucose unit.[1] This subtle structural difference leads to notable variations in their physicochemical properties and reactivity.[5][6]

Chemical Structure and Identifiers

-

IUPAC Name : 7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone[3][7]

-

CAS Numbers : 36001-47-5, 24312-00-3[7]

The diagram below illustrates the hierarchical classification of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 934.6 g/mol | [7][8] |

| Exact Mass | 934.07123093 Da | [3][7] |

| Appearance | Solid powder | [3] |

| Melting Point | ~200 °C | [3][7] |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol (B145695), Pyridine, Water. | [8][9] |

| XLogP3 | 0.9 | [3][7] |

| Hydrogen Bond Donors | 16 | [10] |

| Hydrogen Bond Acceptors | 26 | [10] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characteristic of ellagitannins.[3]

| Feature | Wavelength (nm) | Log ε | Notes | Source(s) |

| Primary Absorption | 230 | 4.80 | Reflects the π→π* transitions of the conjugated aromatic system. | [3] |

| Shoulder | ~280 | - | Attributed to additional electronic transitions. | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound and for differentiating it from its epimer, castalagin.[11] Key reported ¹H NMR signals in an Acetone-d6:D₂O (9:1) solvent system include singlets for aromatic protons around δ 6.76, 6.74, and 6.59 ppm, and various doublets and triplets for the glucose moiety protons between δ 4.00 and 5.60 ppm.[11] The precise stereochemistry has been confirmed through advanced computational DFT calculations of NMR spectra.[6]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its antioxidant and anti-cancer properties being the most extensively studied.

Antioxidant Activity

As a polyphenol, this compound is a potent antioxidant. It acts as a free radical scavenger, which can help protect cells from oxidative damage.[3] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where this compound donates a hydrogen atom to the stable DPPH radical, quenching its absorbance.

Anti-cancer Activity: Topoisomerase IIα Inhibition

This compound has been identified as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II (Top2α).[12] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication and transcription.[4] Many anti-cancer drugs target these enzymes. This compound acts as a catalytic inhibitor, meaning it prevents the enzyme from performing its function (decatenating DNA) without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxic side effects with other inhibitors like etoposide.[13][14] This selective inhibition of the Top2α isoform, which is highly expressed in proliferating cancer cells, over the Top2β isoform makes this compound a compound of significant interest for oncology drug development.[12][13]

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and functional evaluation of this compound.

Isolation and Purification from Oak Wood

This protocol describes a generalized method for isolating this compound from a natural source like oak wood, based on common chromatographic techniques.[2][15]

-

Extraction :

-

Grind dried oak heartwood into a fine powder.

-

Perform a solid-liquid extraction using an aqueous methanol or ethanol solution (e.g., 70-80% alcohol) at room temperature with agitation for 24-48 hours.

-

Filter the mixture to remove solid wood particles and concentrate the filtrate under reduced pressure to remove the organic solvent.

-

-

Initial Fractionation (Solid Phase Extraction) :

-

Pass the aqueous extract through a C18 Sep-Pak cartridge or a similar solid-phase extraction column to remove highly polar compounds like sugars.

-

Wash the column with water.

-

Elute the tannin fraction with methanol.

-

-

Column Chromatography :

-

Concentrate the methanol eluate and dissolve it in the initial mobile phase for column chromatography.

-

Pack a column with Sephadex LH-20 or a similar size-exclusion gel, equilibrated with an appropriate solvent (e.g., ethanol).[2]

-

Load the sample onto the column and elute with a gradient of increasing water or acetone (B3395972) in ethanol to separate the ellagitannins based on size and polarity.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.

-

-

Purification (Preparative HPLC) :

-

Pool the this compound-rich fractions and concentrate.

-

Perform final purification using preparative reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (both containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.

-

Collect the peak corresponding to this compound and confirm its purity and identity via analytical HPLC, Mass Spectrometry, and NMR.[7]

-

HPLC-DAD Analysis for Quantification

This method is suitable for the quantification of this compound in extracts.[14][16]

-

Instrumentation : HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase :

-

Solvent A: Water with 0.05% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution :

-

Flow Rate: 0.7 mL/min.

-

0–5 min: 0% B

-

5–25 min: 5% B

-

25–40 min: 30% B

-

Follow with a wash and re-equilibration step.

-

-

Detection : Monitor at 280 nm for quantification.

-

Quantification : Prepare a calibration curve using a purified this compound standard of known concentrations.

NMR Spectroscopic Analysis

This protocol outlines the sample preparation for ¹H NMR analysis.[1][11][17]

-

Sample Preparation :

-

Dissolve 2-5 mg of purified, lyophilized this compound in approximately 0.6-0.7 mL of a deuterated solvent mixture. A common solvent system is Acetone-d₆:D₂O in a 9:1 ratio.[11]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17]

-

-

Data Acquisition :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set the temperature to 298 K (25 °C).

-

Acquire a standard ¹H NMR spectrum. For structural confirmation, 2D experiments like COSY, HSQC, and HMBC are necessary.

-

DPPH Radical Scavenging Assay

This colorimetric assay measures the antioxidant capacity of a compound.[5][13]

-

Reagent Preparation :

-

Assay Procedure :

-

In a test tube or microplate well, add 0.5 mL of each sample dilution.[13]

-

Add 3.0 mL of the DPPH working solution to each tube.[13]

-

For the control (blank), add 0.5 mL of methanol to 3.0 mL of the DPPH solution.[13]

-

Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][12]

-

-

Measurement and Calculation :

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12][13]

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100 [12]

-

Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

-

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the catalytic activity of Top2α.[3][4][8]

-

Materials :

-

Human Topoisomerase IIα enzyme.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).[8]

-

ATP solution (e.g., 30 mM).[8]

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[7]

-

-

Reaction Setup (Final Volume 20-30 µL) :

-

On ice, prepare a master mix containing the appropriate volumes of 10x Assay Buffer, ATP, kDNA (e.g., 100-200 ng per reaction), and sterile water.[3][8]

-

Aliquot the master mix into microcentrifuge tubes.

-

Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme). Include a solvent-only control.

-

Initiate the reaction by adding 2-4 units of Topoisomerase IIα enzyme.[4]

-

-

Incubation and Termination :

-

Analysis :

-

Load the samples onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide.[3]

-

Perform electrophoresis at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[9]

-

Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the loading well, while decatenated DNA minicircles migrate into the gel. Inhibition is observed as a reduction in the amount of released minicircles compared to the no-inhibitor control.[9]

-

Conclusion

This compound is a structurally complex and biologically active ellagitannin with significant potential in pharmacology and drug development. Its well-defined antioxidant properties and, more notably, its specific mechanism as a catalytic inhibitor of DNA topoisomerase IIα, highlight its promise as a lead compound for anti-cancer therapies. The standardized protocols provided herein for its isolation, characterization, and functional analysis serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this important natural product.

References

- 1. nmr-bio.com [nmr-bio.com]

- 2. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. topogen.com [topogen.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. inspiralis.com [inspiralis.com]

- 9. topogen.com [topogen.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 14. HPLC-DAD optimization of quantification of this compound, gallic and ellagic acid in chestnut tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. researchgate.net [researchgate.net]

- 17. How to make an NMR sample [chem.ch.huji.ac.il]

Vescalagin: A Technical Guide to a C-Glucosidic Ellagitannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin is a prominent C-glucosidic ellagitannin found in various plant species, notably in oak (Quercus) and chestnut (Castanea) wood.[1] As a member of the hydrolyzable tannin family, it is characterized by a complex polyphenolic structure based on a C-glycosidic linkage to an open-chain glucose core.[2] This unique structural feature confers resistance to hydrolysis compared to other ellagitannins.[3] this compound and its diastereomer, castalagin, are significant components of wood extracts and play a role in the maturation of alcoholic beverages aged in wooden barrels.[1] Beyond its presence in food and beverages, this compound has garnered considerable interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Core Structure and Chemical Properties

This compound is a complex polyphenol with the molecular formula C41H26O26 and a molecular weight of 934.6 g/mol .[4] Its structure is distinguished by a C-1-linked flavogalloyl group and a hexahydroxydiphenoyl (HHDP) unit bridging the 4 and 6 positions of an open-chain glucose molecule.[3] It is classified as a castalagin-type C-glucosidic ellagitannin, where a flavogalloyl substituent is involved in the C-glycosidic bond.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H26O26 | [4] |

| Molecular Weight | 934.6 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 200 °C | [4] |

| Key Structural Features | C-glucosidic bond, open-chain glucose, flavogalloyl unit, hexahydroxydiphenoyl (HHDP) unit | [2][3] |

Quantitative Biological Activity

This compound exhibits a range of biological activities, with quantitative data available for its inhibitory effects on various enzymes and cell processes.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | Cell Line/System | IC50 Value (µM) | Reference |

| Poly(ADP-ribose) polymerase 1 (PARP1) | Enzyme inhibition assay | - | 2.67 | [5][6] |

| TNFα-induced IL-8 release | ELISA | GES-1 cells | 0.22 | [3] |

| H. pylori-induced IL-8 release | ELISA | GES-1 cells | ~11 | [3] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant materials, such as wine aged in oak barrels, involves a two-step fractionation process.

Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

-

Solid Phase Extraction (SPE): The initial purification is performed using C18 Sep-Pak cartridges. The sample is loaded onto the conditioned cartridge, and interfering substances are washed away with appropriate solvents. This compound and other ellagitannins are then eluted with a more nonpolar solvent.[3][7]

-

Size Exclusion Chromatography (SEC): The eluate from the SPE step is further purified using a hand-packed Sephadex LH-20 minicolumn. This step separates compounds based on their molecular size, allowing for the isolation of this compound from other polyphenols.[3][7]

-

Analysis: The purified fraction containing this compound is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[3][7]

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Protocol:

-

Sample Preparation: Chestnut tannin samples are dissolved in either methanol (B129727) or ultrapure water, centrifuged to remove particulate matter, and filtered.[5][6]

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (A) and methanol (B).

-

Detection: Diode-array detector set at a wavelength appropriate for tannins (e.g., 280 nm).

-

-

Quantification: A calibration curve is constructed using a certified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[5][6]

Antioxidant Activity Assays (DPPH and ABTS)

Protocol for DPPH Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add different concentrations of this compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[8][9]

Protocol for ABTS Radical Cation Scavenging Assay:

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Assay Procedure:

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance.

-

Add different concentrations of this compound to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 734 nm).

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[8][10]

Anticancer Activity Assay (MTT Assay)

Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined.[11][12]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Castalagin, the diastereomer of this compound, has been shown to block the phosphorylation of key components of these pathways. Given their structural similarity, it is plausible that this compound exerts similar effects.

Caption: Postulated modulation of MAPK signaling pathways by this compound.

Conclusion

This compound stands out as a C-glucosidic ellagitannin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its unique structure contributes to its stability and diverse biological activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating natural compound. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities and on conducting in vivo studies to validate its efficacy and safety.

References

- 1. Total Synthesis of (−)‐this compound, the Iconic Member of the C‐Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Castalagin and this compound purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 11. medic.upm.edu.my [medic.upm.edu.my]

- 12. rsc.org [rsc.org]

Vescalagin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalagin, a C-glycosidic ellagitannin, has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its mechanisms of action, particularly as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and human DNA topoisomerase IIα. This document summarizes quantitative data on this compound content in various plant species, presents detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Discovery and Structural Elucidation

This compound was first isolated in 1967 by Professor Walter Mayer and his research group from the wood of oak (Quercus sp.) and chestnut (Castanea sp.) trees[1]. The initial structural elucidation of this complex natural product was a significant challenge and has undergone several revisions over the years as analytical techniques advanced.

The definitive stereochemistry of this compound was a subject of investigation for decades. Initial proposals for its structure were later refined with the advent of more sophisticated spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. A significant revision in 1990 further clarified the configuration at the C-1 position of the glucose core[2][3]. More recent computational studies and advanced spectroscopic analyses have provided a comprehensive understanding of its unique three-dimensional structure, which is crucial for its biological activity[2].

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species of oak and chestnut trees, where it can be present in substantial amounts. It is also a significant component of the leaves and fruit of the pink wax apple (Syzygium samarangense)[4][5]. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical origin.

Table 1: Quantitative Content of this compound in Various Natural Sources

| Natural Source | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |

| Chestnut (Castanea sativa) | Wood | 175.35 | [6] |

| Oak (Quercus petraea) | Wood | 10.7 (as castalagin/vescalagin) | [7] |

| Pink Wax Apple (Syzygium samarangense) | Leaves | Not explicitly quantified in mg/g | [4][5] |

| Cognac Eaux-de-vie (aged in oak) | - | 1.9 to 9.3 mg/L (total ellagitannins as this compound equivalents) |

Experimental Protocols

Extraction of this compound from Chestnut Wood

This protocol describes a general method for the extraction of this compound from chestnut wood, adapted from methodologies reported in the literature[6].

-

Sample Preparation: Chestnut wood is air-dried and ground into a fine powder.

-

Solvent Extraction: The wood powder is extracted with a mixture of acetone (B3395972) and water (e.g., 70:30 v/v) at room temperature with continuous stirring for 24 hours. The process is repeated three times.

-

Filtration and Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure using a rotary evaporator.

-

Lyophilization: The resulting aqueous extract is frozen and lyophilized to obtain a crude extract rich in this compound.

Isolation of this compound by Column Chromatography

Purification of this compound from the crude extract is typically achieved using column chromatography, with Sephadex LH-20 being a commonly used stationary phase[8][9][10][11][12].

-

Column Packing: A glass column is packed with Sephadex LH-20 resin swelled in the initial mobile phase (e.g., water or a low-concentration organic solvent).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a stepwise or gradient of an organic solvent, such as ethanol (B145695) or methanol, in water. The polarity of the mobile phase is gradually increased.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled, concentrated, and may be subjected to further chromatographic steps if necessary to achieve high purity.

Quantification of this compound by HPLC-DAD

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust method for the quantification of this compound[13][14][15][16][17].

-

Chromatographic System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile (B52724).

-

-

Gradient Elution: A typical gradient profile would be: 0-5 min, 5% B; 5-35 min, 5-20% B; 35-40 min, 20-50% B; 40-45 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 280 nm.

-

Quantification: A calibration curve is generated using a pure standard of this compound.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound[18][19][20].

-

LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A reversed-phase C18 or HSS T3 column.

-

Mobile Phase: Similar to HPLC-DAD, typically using a gradient of acetonitrile in water with a formic acid modifier.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

MRM Transitions: For quantitative analysis on a triple quadrupole instrument, multiple reaction monitoring (MRM) transitions are established using a pure standard. A common transition for this compound is the precursor ion [M-H]⁻ at m/z 933.1 to a specific product ion.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its roles as an inhibitor of PARP1 and DNA topoisomerase IIα being particularly well-studied for their potential in cancer therapy.

Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)

This compound has been identified as a potent inhibitor of PARP1, an enzyme crucial for DNA repair[4][5]. PARP1 is activated by DNA single-strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery.

Inhibition of PARP1 by this compound can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), this can lead to synthetic lethality. Furthermore, PARP1 inhibition can trap the enzyme on DNA, leading to the formation of cytotoxic PARP1-DNA complexes. This trapping can trigger an innate immune response via the cGAS-STING pathway[21][22].

Figure 1. Signaling pathway of PARP1 inhibition by this compound.

Inhibition of DNA Topoisomerase IIα

This compound acts as a catalytic inhibitor of human DNA topoisomerase IIα (Topo IIα), an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation[23][24][25]. Unlike topoisomerase poisons such as etoposide, which stabilize the Topo II-DNA cleavage complex and lead to DNA double-strand breaks, this compound inhibits the catalytic activity of the enzyme without inducing these breaks.

By inhibiting Topo IIα, this compound can prevent the decatenation of newly replicated daughter chromosomes, leading to cell cycle arrest, typically in the G2/M phase, and ultimately inducing apoptosis in cancer cells.

Figure 2. Mechanism of DNA topoisomerase IIα inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Figure 3. Experimental workflow for this compound.

Conclusion

This compound stands out as a promising natural product with well-defined mechanisms of action that are highly relevant to drug development, particularly in the field of oncology. Its ability to dually inhibit PARP1 and DNA topoisomerase IIα presents a compelling case for its further investigation as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering insights into its history, natural abundance, and the methodologies required for its study. The detailed protocols and pathway diagrams serve to facilitate future research and development efforts centered on this remarkable molecule.

References

- 1. Castalagin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioinspired Total Synthesis of (-)-Vescalin: A Nonahydroxytriphenoylated C-Glucosidic Ellagitannin. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Castalagin and this compound purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prep-hplc.com [prep-hplc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HPLC-DAD optimization of quantification of this compound, gallic and ellagic acid in chestnut tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-nps.or.kr [e-nps.or.kr]

- 16. researchgate.net [researchgate.net]

- 17. validated hplc methods: Topics by Science.gov [science.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Screening of Ellagitannins in Natural Sources via Targeted Reporter Ion Triggered Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The polyphenolic ellagitannin this compound acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Vescalagin: An In-Depth Technical Guide on its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found predominantly in oak and chestnut woods, has garnered significant scientific interest for its diverse pharmacological activities. As a member of the hydrolyzable tannins, its complex chemical structure underpins a range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, detailing the signaling pathways it modulates and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, targeting key cellular processes and signaling cascades. The following sections delineate its primary modes of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting DNA Topoisomerase IIα

A primary mechanism underlying this compound's anticancer potential is its selective inhibition of DNA topoisomerase IIα (Top2α), a crucial enzyme in DNA replication and chromosome segregation.[1][2] Unlike etoposide, a clinically used anticancer agent that poisons both Top2α and Top2β isoforms, this compound exhibits preferential catalytic inhibition of Top2α.[1] This selectivity is significant, as the inhibition of Top2β is often associated with the development of secondary malignancies.[1]

Quantitative Data: Topoisomerase IIα Inhibition

| Compound | Target | Concentration | Inhibition | Cell Line | Reference |

| This compound | Top2α-mediated decatenation | 1 µM | ≈ 50% | Human erythroleukemic CEM cells | [2] |

| This compound | Top2β-mediated decatenation | 1 µM | <20% | Human erythroleukemic CEM cells | [2] |

| This compound | PARP1 | IC50: 2.67 µM | - | - | [3] |

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the Top2α-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Materials:

-

Human DNA topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (or other test compounds)

-

Loading Dye (e.g., 0.25% bromophenol blue, 50% glycerol)

-

Agarose (B213101) gel (e.g., 1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or vehicle control.

-

Add the human Top2α enzyme (e.g., 1 unit) to each reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the catenated and decatenated DNA forms. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualize the DNA bands under UV light and quantify the degree of decatenation.

-

Signaling Pathway: this compound's Inhibition of Topoisomerase IIα

Caption: this compound preferentially inhibits Topoisomerase IIα, disrupting DNA replication and leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus. This compound has been shown to inhibit this activation.

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in cellular responses to external stimuli, including inflammation. This compound can modulate the phosphorylation and activation of these kinases.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol details the detection of key proteins in the NF-κB and MAPK signaling pathways in cell lysates.

-

Materials:

-

Cell line (e.g., human gastric epithelial GES-1 cells, murine macrophage RAW 264.7 cells)

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate cells with an inflammatory agent (e.g., LPS).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a protein assay.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits inflammatory responses by suppressing the activation of both the MAPK and NF-κB signaling pathways.

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage. This activity is crucial in mitigating the pathogenesis of various diseases associated with oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

DPPH solution in methanol (B129727) or ethanol

-

This compound (or other test compounds) at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

In a microplate or cuvette, mix the DPPH solution with different concentrations of this compound, positive control, or solvent (for blank).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).[4]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Experimental Workflow: DPPH Assay

Caption: Workflow for determining the antioxidant activity of this compound using the DPPH radical scavenging assay.

Antimicrobial Activity

This compound has demonstrated bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The proposed mechanism involves the disruption of the bacterial cell wall.[1]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (mg/mL) | Reference |

| This compound | MRSA | 0.125 | [5] |

| This compound | MRSE | 0.125 | [5] |

| This compound | S. aureus | 0.250 | [5] |

| This compound | P. aeruginosa | 0.250 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The microdilution method is commonly used to determine the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial strains (e.g., MRSA)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[6] This inhibitory activity suggests its potential in managing postprandial hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

This compound (or other test compounds)

-

Positive control (e.g., Acarbose)

-

Sodium carbonate (Na2CO3) solution

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of this compound or control in phosphate buffer.

-

Add the pNPG substrate to initiate the reaction.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.[7]

-

Calculate the percentage of inhibition and the IC50 value.

-

Conclusion

This compound is a multifaceted natural compound with a rich pharmacology. Its ability to selectively inhibit Topoisomerase IIα, modulate critical inflammatory pathways like NF-κB and MAPK, exert potent antioxidant and antimicrobial effects, and inhibit α-glucosidase highlights its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.

References

- 1. This compound and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Castalagin and this compound purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

An In-Depth Technical Guide to the In Vivo Metabolism of Vescalagin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalagin, a C-glycosidic ellagitannin found in various plant species, particularly in oak and chestnut wood, is gaining attention for its potential health benefits. Understanding its metabolic fate within a biological system is paramount for the development of novel therapeutics and nutraceuticals. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, biotransformation, and excretion. The primary metabolic pathway involves the transformation of this compound by the gut microbiota into smaller, more readily absorbable compounds known as urolithins. While direct quantitative pharmacokinetic data for this compound remains limited, this guide synthesizes available information and provides detailed experimental protocols for future in vivo studies.

Introduction

This compound is a complex polyphenol belonging to the class of ellagitannins. Like other ellagitannins, its large molecular size and complex structure limit its direct absorption in the gastrointestinal tract. The primary mechanism of this compound metabolism is its hydrolysis and subsequent transformation by the gut microbiome. This process releases ellagic acid, which is then further metabolized into a series of urolithins (e.g., Urolithin A, Urolithin B, Urolithin C, and their isomers). These urolithins are considered the main bioactive compounds responsible for the health effects associated with the consumption of this compound-rich foods.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step process predominantly carried out by the gut microbiota.

-

Hydrolysis: In the gut, this compound undergoes hydrolysis, breaking down into its constituent parts, including ellagic acid.

-

Microbial Transformation to Urolithins: Gut bacteria metabolize ellagic acid through a series of reactions, including lactone ring cleavage, decarboxylation, and dehydroxylation, to produce various urolithin intermediates and final products.[1] The specific urolithins produced can vary between individuals, depending on their unique gut microbiota composition, leading to different "metabotypes".

This compound metabolic pathway.

Pharmacokinetics

Direct quantitative pharmacokinetic data for this compound in vivo is scarce in the current scientific literature. Most studies have focused on the appearance of its metabolites, the urolithins, in plasma and urine after consumption of ellagitannin-rich foods. The bioavailability of this compound itself is considered to be very low due to its molecular size and polarity.

Absorption

This compound is poorly absorbed in its native form. The primary absorbed metabolites are the urolithins, which are produced by the gut microbiota.

Distribution

Specific tissue distribution data for this compound is not available. However, studies on other polyphenols suggest that after absorption, metabolites like urolithins are distributed to various tissues. For instance, after oral administration of a pomegranate extract rich in ellagitannins to rats, urolithins have been detected in the prostate, colon, and intestinal tissues.

Metabolism and Excretion

As previously mentioned, this compound is extensively metabolized by the gut microbiota. The resulting urolithins are absorbed and undergo phase II metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates. These conjugates are then excreted in the urine and feces.

Table 1: Summary of In Vivo Metabolism of this compound (Qualitative)

| Process | Description | Primary Location | Key Molecules Involved |

| Absorption | Very low for intact this compound. Primary absorption is of microbial metabolites (urolithins). | Small and large intestine | Urolithins |

| Distribution | Data for this compound is unavailable. Urolithin metabolites are distributed systemically. | Various tissues | Urolithin conjugates |

| Metabolism | Hydrolysis to ellagic acid and subsequent conversion to urolithins by gut microbiota. Phase II conjugation of urolithins in the liver. | Gut, Liver | Gut microbiota, Hepatic enzymes |

| Excretion | Primarily as urolithin conjugates. | Urine, Feces | Urolithin glucuronides, Urolithin sulfates |

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo studies on this compound metabolism, based on established protocols for similar compounds.

Animal Model and Husbandry

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250 g body weight).

-

Housing: Animals should be housed in individual metabolic cages to allow for separate collection of urine and feces. Cages should be maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water should be provided ad libitum. Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Pharmacokinetic Study Protocol

This protocol is designed to determine the pharmacokinetic parameters of this compound and its metabolites after oral administration.

-

Dosing Solution Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

-

Administration: Administer the this compound suspension to fasted rats (overnight fast with free access to water) via oral gavage using a ball-tipped gavage needle.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Urine and Feces Collection: Collect urine and feces over 24-hour intervals for up to 48 or 72 hours post-dose. Record the total volume of urine and weight of feces. Store samples at -80°C until analysis.

Pharmacokinetic study workflow.

Tissue Distribution Study Protocol

This protocol is designed to determine the distribution of this compound and its metabolites in various tissues.

-

Dosing: Administer a single oral dose of this compound suspension to rats as described in the pharmacokinetic study.

-

Tissue Collection: At selected time points (e.g., 1, 4, 12, and 24 hours post-dose), euthanize the animals (n=3-5 per time point) using an approved method.

-

Organ Harvesting: Immediately perfuse the systemic circulation with ice-cold saline to remove blood from the organs. Harvest relevant organs (e.g., liver, kidneys, spleen, heart, lungs, brain, and sections of the gastrointestinal tract).

-

Sample Preparation: Rinse the tissues with cold saline, blot dry, and weigh. Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

-

Storage: Store the tissue homogenates at -80°C until analysis.

Analytical Methodology: LC-MS/MS for this compound and Urolithins

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its urolithin metabolites in biological matrices.

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727).

-

Urine: Dilution with water or a suitable buffer, followed by filtration.

-

Feces and Tissue Homogenates: Extraction with an organic solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-